molecular formula C19H33N3O B563199 Pentisomide-d4 CAS No. 1189498-03-0

Pentisomide-d4

Cat. No. B563199
CAS RN: 1189498-03-0
M. Wt: 323.517
InChI Key: ZZOZYGHXNQPIPS-HKWZOHSCSA-N
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Description

Pentisomide-d4 is a sodium channel blocker and a derivative of disopyramide . It is an antiarrhythmic (class I) compound . The molecular weight of this compound is 323.51 and its molecular formula is C19H29D4N3O .

Scientific Research Applications

Electrophysiological Studies

Pentisomide-d4, a class I antiarrhythmic drug, has been the subject of various electrophysiological studies. It has been tested for its effectiveness in treating sustained ventricular tachycardia. Patients with this condition who were non-responsive to other antiarrhythmic drugs showed a change in tachycardia inducibility after receiving pentisomide, without experiencing proarrhythmic worsening effects (Vergara et al., 1990).

Antiarrhythmic Efficacy and Plasma Concentration

Another study explored the relationship between the plasma concentration of pentisomide and its antiarrhythmic efficacy. The research indicated a critical plasma-free concentration of pentisomide needed to induce a significant antiarrhythmic effect. This relationship between in vivo and in vitro concentrations showed good correlation, suggesting a dose-dependent inhibition of arrhythmias (Hachisu et al., 1995).

Comparative Studies with Placebo

In a comparative study with placebo, pentisomide demonstrated effectiveness in reducing ventricular premature beats. It was found effective in a significant percentage of patients after both acute and short-term testing, with good subjective tolerability and only mild increases in PR and QRS intervals (Mangini et al., 1991).

Electrophysiological Effects in Supraventricular Tachycardia

Pentisomide's effects were also studied in patients with supraventricular tachycardia. The drug did not significantly change various cardiac electrophysiological parameters but was effective in suppressing the induction of supraventricular tachycardia in several patients, indicating its potential in treating this condition (Yasui et al., 1993).

Myocardial Excitation and Repolarization

A study evaluated the effects of pentisomide on myocardial excitation, conduction, repolarization, and refractoriness in humans. It showed that pentisomide significantly affected these parameters, suggesting its unique combination of cellular electrophysiological properties and potential differing clinical efficacy compared to other antiarrhythmic drugs (Olsson et al., 1991).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicology of pentisomide have been studied, including its effects on different population groups such as the elderly. Adjustments in dosage or frequency may be necessary for these groups, indicating the importance of understanding individual variations in drug metabolism and response (Holt et al., 1991).

properties

IUPAC Name

4-methyl-2-pyridin-2-yl-2-[1,1,2,2-tetradeuterio-2-[di(propan-2-yl)amino]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)/i10D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOZYGHXNQPIPS-HKWZOHSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(C(C)C)C(C)C)C(CC(C)C)(C1=CC=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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